

# validation of 6-Chloro-4-methylnicotinaldehyde structure using X-ray crystallography

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## Compound of Interest

Compound Name: 6-Chloro-4-methylnicotinaldehyde

Cat. No.: B113164

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A Comparative Guide to the Structural Validation of **6-Chloro-4-methylnicotinaldehyde**: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative overview of single-crystal X-ray crystallography, the gold standard for structural elucidation, and alternative spectroscopic methods for the validation of the **6-Chloro-4-methylnicotinaldehyde** structure.

While a specific crystal structure for **6-Chloro-4-methylnicotinaldehyde** is not publicly available, this guide will delve into the principles of X-ray crystallography and compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To illustrate the utility of these alternative techniques, we will reference spectroscopic data from the closely related compound, 6-Chloro-4-methoxynicotinaldehyde.

## Comparison of Structural Validation Techniques

The choice of analytical technique for structural validation depends on the desired level of detail, the nature of the sample, and the available instrumentation. While X-ray crystallography provides a definitive atomic map, spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and molecular weight.

Technique	Information Provided	Sample Requirements	Throughput
Single-Crystal X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	High-quality single crystals.	Low to medium.
NMR Spectroscopy	Detailed information about the chemical environment and connectivity of atoms (e.g., $^1\text{H}$ , $^{13}\text{C}$ ). <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	Soluble sample in a deuterated solvent.	High.
Infrared (IR) Spectroscopy	Information about the presence of specific functional groups. <a href="#">[5]</a> <a href="#">[7]</a>	Solid, liquid, or gas sample.	High.
Mass Spectrometry (MS)	The mass-to-charge ratio of the molecule and its fragments, providing the molecular weight and elemental composition. <a href="#">[5]</a> <a href="#">[7]</a>	Ionizable sample.	High.

## Illustrative Spectroscopic Data: 6-Chloro-4-methoxynicotinaldehyde

As a proxy for the type of data obtainable for **6-Chloro-4-methylnicotinaldehyde**, the following table summarizes the available spectroscopic data for the structurally similar 6-Chloro-4-methoxynicotinaldehyde.

<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	
Chemical Shift (δ) ppm	Assignment
10.37	Aldehyde (-CHO)
8.69	Pyridine Ring (H-2)
6.97	Pyridine Ring (H-5)
4.02	Methoxy (-OCH <sub>3</sub> )
Mass Spectrometry (ESI+)	
m/z	Ion
172	[M+H] <sup>+</sup>
Infrared (IR) Spectroscopy (Predicted)	
Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )
C=O (Aldehyde)	1685-1710
C-H (Aldehyde)	2700-2760 and 2800-2860
C-O (Methoxy)	1000-1300
C=C, C=N (Pyridine Ring)	1400-1600
C-Cl	600-800

Note: The <sup>13</sup>C NMR data for 6-Chloro-4-methoxynicotinaldehyde is not readily available in the public domain. However, the aldehydic carbon is predicted to appear around 185-195 ppm, the methoxy carbon around 55-60 ppm, and the pyridine ring carbons between 110-160 ppm.<sup>[4]</sup>

## Experimental Protocols

### Single-Crystal X-ray Crystallography

- Crystal Growth: High-quality single crystals of **6-Chloro-4-methylnicotinaldehyde** are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

- **Crystal Mounting:** A suitable crystal is selected and mounted on a goniometer head.[\[1\]](#)
- **Data Collection:** The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[\[1\]](#)
- **Structure Solution and Refinement:** The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
- **Validation:** The final structure is validated using crystallographic software to check for geometric plausibility and agreement with the diffraction data.[\[8\]](#)[\[9\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing a reference standard (e.g., TMS).[\[4\]](#)
- **Data Acquisition:** The sample is placed in an NMR spectrometer, and  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
- **Spectral Analysis:** Chemical shifts, coupling constants, and integration values are analyzed to determine the structure.

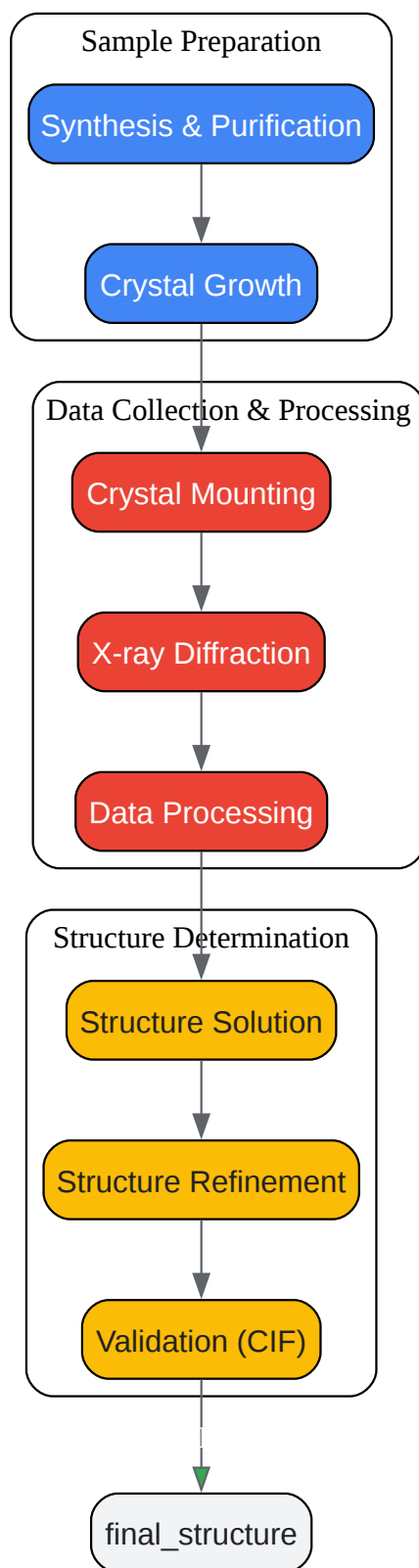
## Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal, or a KBr pellet is prepared.[\[7\]](#)
- **Data Acquisition:** An IR spectrum is recorded using an FTIR spectrometer.
- **Spectral Analysis:** The absorption bands are correlated with known vibrational frequencies of functional groups to confirm their presence in the molecule.[\[7\]](#)

## Mass Spectrometry (MS)

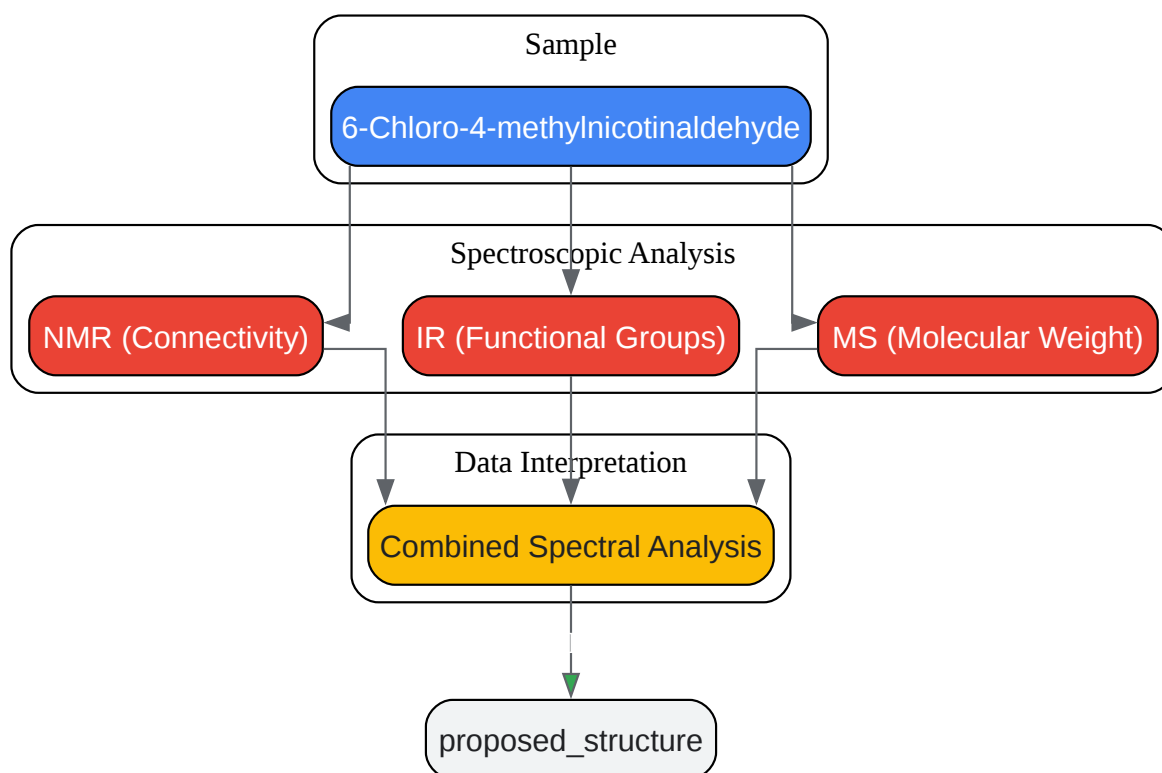
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography.
- **Ionization:** The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).[\[7\]](#)
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which can provide structural information.[\[7\]](#)

## Visualizations



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Caption: Workflow for structural validation using single-crystal X-ray crystallography.



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Caption: Comparative workflow for structural validation using spectroscopic methods.

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